3-(3-Bromophenyl)-2,2-dimethylpropanenitrile
Overview
Description
3-(3-Bromophenyl)-2,2-dimethylpropanenitrile: is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a nitrile group through a dimethylpropane chain
Mechanism of Action
Target of Action
Similar bromophenyl compounds have been known to target proteins like mitogen-activated protein kinase .
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This pathway involves the coupling of chemically differentiated fragments in electronically divergent processes with a metal catalyst .
Pharmacokinetics
A related compound, bh, was studied in rats, where it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL 100 ± 045 h after oral administration .
Result of Action
The suzuki–miyaura cross-coupling reaction it likely participates in is known to result in the formation of new carbon–carbon bonds .
Action Environment
The action of 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile, like other organoboron reagents used in Suzuki–Miyaura coupling, is influenced by the reaction conditions. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 3-phenyl-2,2-dimethylpropanenitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form a new carbon-carbon bond.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4), or it can be oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its derivatives may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Comparison with Similar Compounds
- 3-Bromophenylacetonitrile
- 3-Bromophenylpropionic acid
- 3-Bromophenylmethanol
Comparison: 3-(3-Bromophenyl)-2,2-dimethylpropanenitrile is unique due to the presence of the dimethylpropanenitrile moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity .
By understanding the unique characteristics and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWYUIJXIRXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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